Boc-D-homophenylalanine

Catalog No.
S672388
CAS No.
82732-07-8
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-homophenylalanine

CAS Number

82732-07-8

Product Name

Boc-D-homophenylalanine

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

MCODLPJUFHPVQP-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-homophenylalanine;82732-07-8;Boc-D-Homophe-OH;BOC-D-HOMO-PHE;(R)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoicacid;BOC-D-HOPHE-OH;(2R)-2-[(tert-butoxycarbonyl)amino]-4-phenylbutanoicacid;N-BOC-D-HOMOPHENYLALANINE;N-Boc-D-Homophe-OH;(R)-2-(Boc-amino)-4-phenylbutyricacid;D-Homophenylalanine,N-BOCprotected;AmbotzBAA1288;AC1MBSGS;PubChem14954;BOC-D-HPHE;BOC-D-HPH;BOC-D-HPHE-OH;BOC-D-HFE-OH;BOC-D-HPH-OH;Boc-(D)-homophenylalanine;AC1Q1MU3;Boc-(D)-homo-phenylalanine;BOC-D-HOMOPHENYL-ALA;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-4-PHENYLBUTANOICACID;15043_ALDRICH

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O

Development of Therapeutic Peptides:

  • Boc-D-HoPhe-OH can be incorporated into peptides targeting opioid receptors, such as enkephalins and endorphins. These modified peptides hold potential for pain management and other therapeutic applications [].

Studying Protein-Protein Interactions:

  • Researchers can introduce Boc-D-HoPhe-OH into peptides to investigate their interactions with other proteins. The unnatural D-configuration can alter the peptide's binding affinity and selectivity, providing insights into protein-protein interfaces [].

Design of Enzyme Inhibitors:

  • By incorporating Boc-D-HoPhe-OH into peptides that mimic the natural substrates of enzymes, scientists can develop specific enzyme inhibitors. This approach is useful for studying enzyme function and exploring potential drug targets [].

Probing Protein Structure and Function:

  • Peptides containing Boc-D-HoPhe-OH can be employed as probes to study protein folding, dynamics, and function. The unnatural amino acid can serve as a marker or reporter group, allowing researchers to monitor changes in the peptide's conformation or interactions with other molecules [].

Development of Novel Biomaterials:

  • Boc-D-HoPhe-OH can be integrated into the design of biocompatible materials for tissue engineering and drug delivery applications. The properties of the resulting materials can be fine-tuned based on the specific functionalities of the peptide sequence [].

Origin

Boc-D-hPhe-OH is not a naturally occurring amino acid. It is a derivative of D-homophenylalanine, which is a non-proteinogenic amino acid with a structure similar to the amino acid phenylalanine but with an extra methylene group in the side chain []. The Boc (t-Butyloxycarbonyl) group is a protecting group attached to the amino group of the molecule, which allows for selective manipulation of the carboxylic acid group during peptide synthesis.

Significance

Boc-D-hPhe-OH is a valuable building block for the synthesis of peptides containing D-amino acids. D-peptides have various applications in scientific research, including the study of protein-protein interactions, the development of new drugs, and the creation of materials with specific functionalities.


Molecular Structure Analysis

Boc-D-hPhe-OH has the following key features in its molecular structure:

  • Central Carbon Chain: The molecule has a four-carbon chain with a carboxylic acid group at one end and a side chain containing a phenyl group (benzene ring) attached to the second carbon. This side chain structure is similar to phenylalanine but with an additional methylene group (CH2) inserted between the alpha carbon and the phenyl group [].
  • D-configuration: The amino acid has a D-configuration, meaning the amino group and the side chain are on opposite sides of the central carbon. This is crucial for incorporating D-amino acids into peptides with specific functionalities [].
  • Boc Protecting Group: The N-terminal amino group is protected by a Boc group, which prevents unwanted reactions during peptide synthesis. The Boc group can be selectively removed later to reveal the free amino group for peptide bond formation.

Chemical Reactions Analysis

Synthesis

Boc-D-hPhe-OH can be synthesized using various methods, often involving the conversion of readily available D-homophenylalanine derivatives. The specific synthetic route may vary depending on the desired scale and purity.

Deprotection

The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group for peptide bond formation.

Peptide bond formation

Boc-D-hPhe-OH can be coupled with other amino acid derivatives using various peptide coupling reagents to form peptides containing D-amino acids.

Example

The following equation represents the deprotection of Boc-D-hPhe-OH:

Boc-D-hPhe-OH + TFA -> D-hPhe-OH + Boc-COOH (TFA = trifluoroacetic acid)


Physical And Chemical Properties Analysis

  • Molecular Formula: C15H21NO4 []
  • Molecular Weight: 279.34 g/mol []
  • Melting Point: No data readily available on melting point of Boc-D-hPhe-OH specifically.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol [].
  • Stability: Stable under dry conditions at room temperature. May hydrolyze in moist conditions [].
  • Boc-D-hPhe-OH may be irritating to the skin, eyes, and respiratory system.
  • It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].
  • No specific data on flammability or toxicity is readily available. It is always advisable to handle chemicals according to good laboratory practices and consult the safety data sheet (SDS) for detailed information.

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups on the phenyl ring, allowing for further functionalization.
  • Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid, yielding D-homophenylalanine, which can then participate in peptide bond formation or other reactions .

Common Reagents and Conditions

  • Reagents: Common reagents for substitution include nucleophiles such as amines or thiols.
  • Solvents: Reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
  • Deprotection: Trifluoroacetic acid is frequently used to remove the Boc protecting group.

Boc-D-homophenylalanine exhibits significant biological activity primarily due to its incorporation into peptides and proteins. It can influence the structure and function of these biomolecules, enhancing their stability and bioactivity. The fluorinated derivatives of homophenylalanine have been shown to improve interactions with biological targets, making them valuable in drug design and development .

Several methods exist for synthesizing Boc-D-homophenylalanine:

  • Chemical Synthesis: A common approach involves reacting 2-bromobenzylamine with a protected amino acid derivative under basic conditions to yield Boc-D-homophenylalanine.
  • Enzymatic Synthesis: Biocatalytic methods utilizing engineered enzymes can also produce this compound efficiently, often with higher selectivity and fewer by-products compared to traditional chemical methods .

Industrial Production

In industrial settings, production methods are scaled up from laboratory techniques, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques like chromatography or recrystallization are employed for purification .

Boc-D-homophenylalanine finds diverse applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and complex molecules.
  • Biological Research: Used in studies involving enzyme-substrate interactions and protein engineering.
  • Pharmaceutical Development: Acts as a precursor for developing drugs and diagnostic agents.
  • Material Science: Utilized in creating specialty chemicals and materials .

Research indicates that Boc-D-homophenylalanine can interact with various biological systems. Its incorporation into peptides may enhance binding affinity towards specific receptors or enzymes, making it a useful tool in studying protein-ligand interactions. The presence of fluorine atoms in derivatives can also modify pharmacokinetics and bioavailability, which are critical factors in drug design .

Boc-D-homophenylalanine shares structural similarities with several other compounds, including:

  • Boc-L-homophenylalanine: The L-enantiomer, which may exhibit different biological properties.
  • Boc-3,4-difluoro-D-beta-homophenylalanine: Another fluorinated derivative that offers distinct chemical reactivity.
  • Boc-D-phenylalanine: A simpler derivative lacking the additional carbon chain but retaining similar properties.

Uniqueness

Boc-D-homophenylalanine is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl protecting group, which influences its reactivity and stability during synthesis. The incorporation of fluorinated derivatives further enhances its utility in medicinal chemistry by improving bioactivity profiles compared to non-fluorinated analogs .

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types